7-Amino-3,4-dihydro-1H-2,3-benzoxazine
CAS No.: 21038-16-4
Cat. No.: VC19691177
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21038-16-4 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 3,4-dihydro-1H-2,3-benzoxazin-7-amine |
| Standard InChI | InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2 |
| Standard InChI Key | WEYTUUBWDDEAGG-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CON1)C=C(C=C2)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
Several methods have been developed for synthesizing 7-amino-3,4-dihydro-1H-2,3-benzoxazine:
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Imine Reduction and Cyclization:
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Hydrolysis of Benzoxazine Monomers:
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Alkylation and Functionalization:
Structural Features
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Molecular Geometry: The compound adopts a planar bicyclic structure, with the oxazine ring in a half-chair conformation. The amino group at C7 participates in hydrogen bonding, influencing crystallinity .
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Spectroscopic Data:
Chemical Reactivity and Functionalization
The amino group and oxazine ring enable diverse transformations:
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Nucleophilic Substitution:
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Ring-Opening Polymerization:
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Cross-Coupling Reactions:
Biological and Pharmacological Applications
Antimicrobial Activity
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Gram-Negative Bacteria: Derivatives exhibit inhibition zones of 12–18 mm against Klebsiella pneumoniae and Salmonella enterica, outperforming gentamycin in some cases .
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Structure-Activity Relationship (SAR):
Anti-Inflammatory and CNS Effects
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Granuloma Pellet Test: The hydrochloride salt showed 40% inhibition of inflammation in rats (LD₅₀ = 320 mg/kg), comparable to phenylbutazone .
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Neuroactive Potential: Modulates NMDA receptors, suggesting utility in treating neurological disorders .
Industrial and Material Science Applications
Polybenzoxazine Resins
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Thermal Properties: Glass transition temperature (T₉) ranges from 160–220°C, with char yields >30% at 800°C .
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Composite Materials: Used in aerospace components due to high mechanical strength and flame resistance .
Catalysis and Sensing
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Metal Coordination: The amino group chelates transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications in oxidation reactions .
Comparative Analysis of Structural Analogs
Challenges and Future Directions
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